



## Application Notes: Rapamycin Dosage for Animal Studies

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Compound of Interest		
Compound Name:	Tezusomant	
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#### Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties.[1] It functions as a specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR protein is a core component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[3][4][5] Rapamycin, by forming a complex with the intracellular receptor FKBP12, primarily inhibits mTORC1.[6][7] [8] This targeted action has made rapamycin an invaluable tool in preclinical research, particularly in studies related to aging, cancer, immunology, and metabolic disorders.[1][9]

The efficacy and reproducibility of in vivo studies involving rapamycin are critically dependent on the chosen dosage, route of administration, formulation, and dosing frequency. This document provides a comprehensive guide, including summarized dosage data and detailed experimental protocols, to aid researchers in designing robust animal studies.

# Data Presentation: Rapamycin Dosage in Animal Models

The appropriate dosage of rapamycin can vary significantly based on the animal model, research application, and administration route. The following tables summarize dosages reported in various peer-reviewed studies.



Table 1: Rapamycin Dosage in Mouse Models



Species/S	Applicati	Route of	Dosage	Dosing	Vehicle/F	Key
train	on	Administr ation	Range	Frequenc y	ormulatio n	Findings
C57BL/6	Longevity	Dietary (in food)	14 - 42 ppm (approx. 2.2 - 7 mg/kg/day)	Continuous	Microenca psulated in food	Dose-dependent increase in lifespan. [10][11]
Genetically Heterogen eous Mice	Longevity	Dietary (in food)	14 ppm (approx. 2.24 mg/kg/day)	Continuous , starting at 600 days of age	Encapsulat ed in food	Increased median lifespan by 23% in males and 26% in females. [11][12]
C57BL/6	Obesity / Metabolism	Intraperiton eal (i.p.)	1.5 mg/kg	3 times/week , every other week	Not specified	Prevented weight gain on a high-fat diet.[13]
BALB/c	Immunolog y	Intraperiton eal (i.p.)	2 mg/kg	Every 48 hours for 20 days	DMSO diluted in PBS	Immunosu ppressive effects observed. [14]
C57BL/6	Longevity	Intraperiton eal (i.p.)	8 mg/kg	Daily for 3 months	DMSO in 5% PEG- 400 / 5% Tween-80	Transient treatment increased life expectancy .[15][16]
Heterogen eous Mice	Metabolism	Intraperiton eal (i.p.)	4 mg/kg	Every other day	Not specified	Long-term (20 weeks) treatment



						reduced body weight and adiposity.
A/J	Cancer	Intraperiton eal (i.p.)	1.5 mg/kg	Daily (5 of 7 days) or every other day	Not specified	Reduced tobacco carcinogen -induced lung tumors.[2]
C57BL/6	Longevity	Oral Gavage	1.5 - 8 mg/kg	Daily	Not specified	Oral gavage has lower bioavailabil ity compared to IP injection. [13][18]

Table 2: Rapamycin Dosage in Other Animal Models



Species	Applicati on	Route of Administr ation	Dosage Range	Dosing Frequenc y	Vehicle/F ormulatio n	Key Findings
Rat (Lewis)	Arthritis	Not Specified	10 mg/kg	Three times per week for two weeks	0.5% Tween 80	Demonstra ted immunosu ppressive effects in an arthritis model.[19]
Dog (Companio n)	Aging / Cardiac Function	Oral	0.05 - 0.1 mg/kg	Three times per week (Mon, Wed, Fri)	Not specified	Well- tolerated and resulted in favorable changes in cardiac function. [20]
Marmoset (Common)	Aging	Oral	~1.0 mg/kg/day	Daily	Eudragit- encapsulat ed	Achieved therapeutic blood levels and reduced mTORC1 signaling.

## **Experimental Protocols**

Accurate and consistent preparation of rapamycin formulations is crucial for experimental success, especially given its poor water solubility.

## Protocol 1: Preparation for Intraperitoneal (IP) Injection

### Methodological & Application





This protocol provides a common method for preparing a rapamycin solution for IP administration in mice.[18][22]

#### Materials:

- Rapamycin powder
- 100% Ethanol
- Polyethylene glycol 400 (PEG400)
- Polysorbate 80 (Tween 80)
- Sterile water or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- 0.22 μm syringe filter

#### Procedure:

- Prepare Stock Solution: Dissolve rapamycin powder in 100% ethanol to create a
  concentrated stock solution (e.g., 50 mg/mL).[18][22] Aliquot and store at -80°C for long-term
  stability.
- Prepare Vehicle Solution: Prepare a vehicle solution consisting of 5% PEG400 and 5%
   Tween 80 in sterile water.[18] Alternatively, a vehicle of 10% PEG400 and 10% Tween 80 can be used.[1][22]
- Prepare Working Solution (on day of use):
  - Thaw an aliquot of the rapamycin stock solution.
  - Dilute the stock solution into the vehicle to achieve the final desired concentration (e.g., 1 mg/mL). For example, to make 10 mL of a 1 mg/mL solution from a 50 mg/mL stock, mix 200 μL of the stock with 5 mL of 10% PEG400 and 5 mL of 10% Tween 80, then bring the final volume to 10 mL with sterile water.[18]



- Vortex thoroughly to ensure the solution is homogenous.
- Sterilization: Filter the final working solution through a 0.22 μm syringe filter before injection to ensure sterility.[18][22]
- Administration:
  - Weigh the animal to calculate the precise injection volume (typical injection volume is 5-10 μL/g of body weight).
  - Properly restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline.

## **Protocol 2: Preparation for Oral Gavage**

This protocol describes the preparation of a rapamycin suspension for oral administration.

#### Materials:

- Rapamycin powder
- Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) or 5% PEG400 / 5% Tween 80)
- Sterile water
- Mortar and pestle or homogenizer
- Oral gavage needles (appropriate size for the animal)

#### Procedure:

- Weigh Animal and Calculate Dose: Determine the required dose based on the animal's body weight. The maximum recommended gavage volume for a mouse is 10 mL/kg.[18][23]
- Prepare Vehicle: Prepare the desired vehicle solution (e.g., dissolve 0.5 g of CMC in 100 mL of sterile water).
- Prepare Suspension:



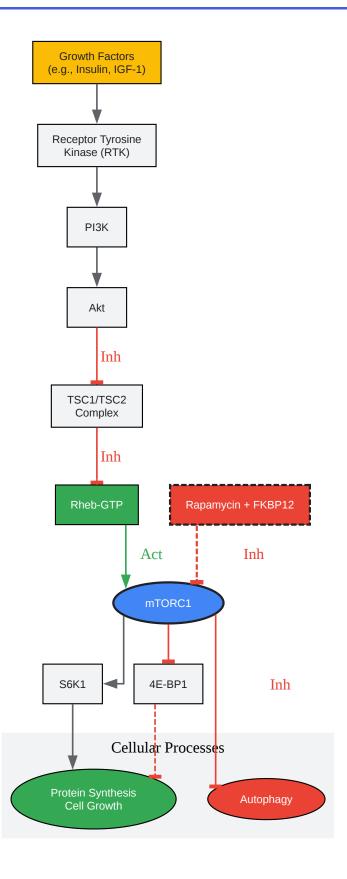
- Weigh the required amount of rapamycin powder.
- Triturate the rapamycin powder with a small amount of the vehicle using a mortar and pestle to form a smooth, uniform paste.
- Gradually add the remaining vehicle while mixing continuously to create a homogenous suspension.

#### Administration:

- Measure the appropriate length for the gavage needle (from the tip of the mouse's nose to the last rib).[18]
- Gently insert the gavage needle into the esophagus and slowly administer the suspension.
   [23] Ensure the needle passes smoothly without resistance to avoid injury.
- Return the animal to its cage and monitor for any signs of distress.

# Mandatory Visualizations Signaling Pathway Diagram



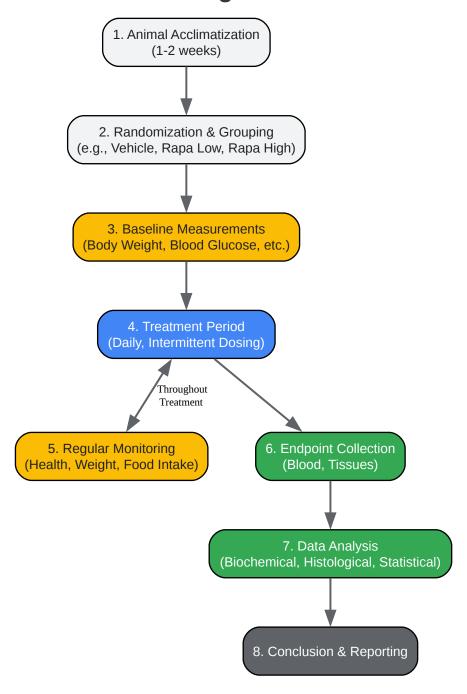


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Caption: Simplified mTORC1 signaling pathway showing inhibition by Rapamycin.



### **Experimental Workflow Diagram**



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Caption: General experimental workflow for an in vivo animal study with Rapamycin.



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